

Chemical structure and properties of the etiolin compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	Etiolin
Cat. No.:	B1213566
	Get Quote

An In-depth Technical Guide to the Etiolin Compound

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **etiolin**, a steroid alkaloid. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Etiolin is a steroid alkaloid, a class of naturally occurring compounds characterized by a steroid framework with a nitrogen atom incorporated into a fused ring system. The nomenclature surrounding this compound can be ambiguous in the literature, with "**etiolin**" and "**etioline**" often used to refer to what are likely stereoisomers. For the purpose of this guide, we will focus on the characterized compound "**etioline**," which has been isolated from various plant species.

Table 1: Chemical and Physical Properties of **Etioline**

Property	Value	Reference
Molecular Formula	C ₂₇ H ₄₃ NO ₂	--INVALID-LINK--
Molecular Weight	413.6 g/mol	--INVALID-LINK--
IUPAC Name	(3S,8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol	--INVALID-LINK--
CAS Number	29271-49-6 (for a stereoisomer, Etiolin)	--INVALID-LINK--
Topological Polar Surface Area	52.8 Å ²	--INVALID-LINK--
Hydrogen Bond Donor Count	3	--INVALID-LINK--
Hydrogen Bond Acceptor Count	3	--INVALID-LINK--
Rotatable Bond Count	2	--INVALID-LINK--

Etioline has been isolated from plants such as *Solanum pseudocapsicum*, *Solanum canense*, and *Lilium candidum*.^{[1][2]} It belongs to the broader class of *Solanum* alkaloids, which are known for their diverse biological activities.^[3]

Biological Activities and Signaling Pathways

Research into the specific biological activities of **etiolin** is limited. However, studies on related compounds and extracts containing **etiolin** provide insights into its potential pharmacological effects.

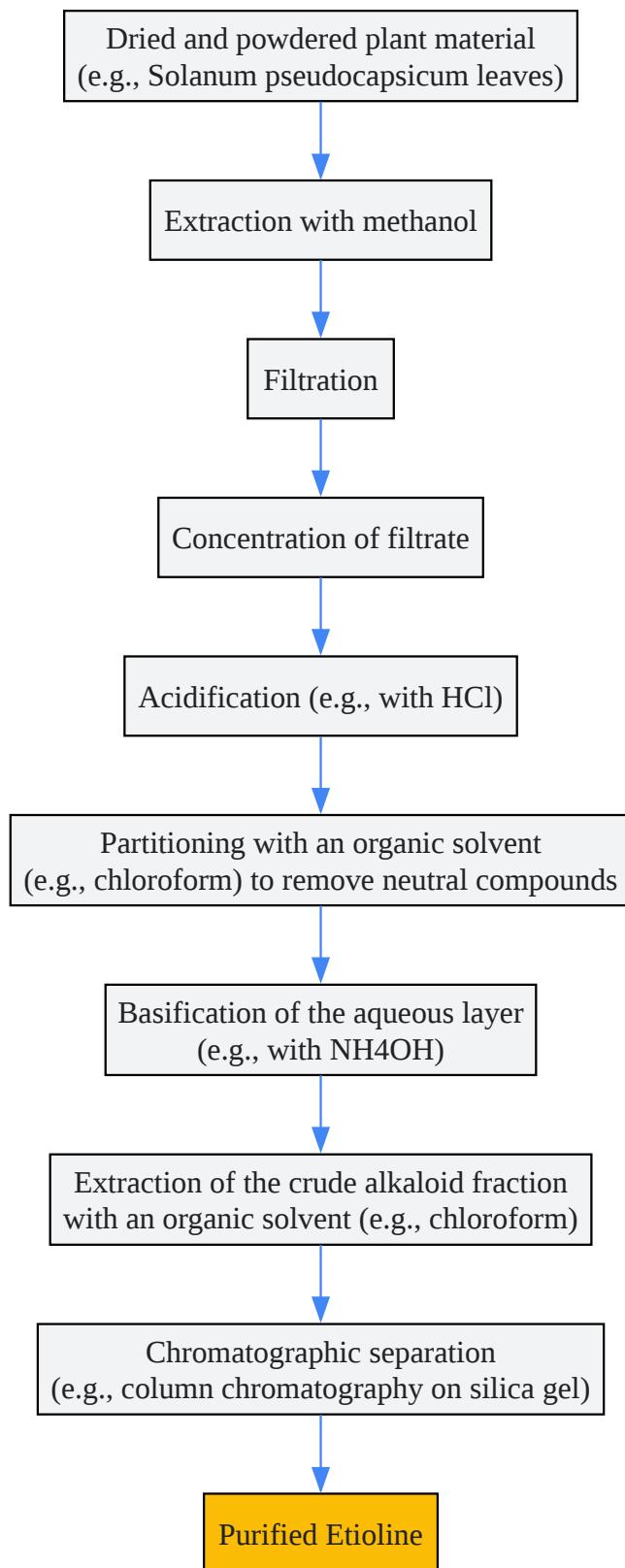
Anticancer and Cytotoxic Effects:

A glycosylated form of **etiolin**, 3-O-(beta-D-glucopyranosyl) **etioline**, isolated from the roots of *Solanum diphyllum*, has demonstrated cytotoxic effects against the HeLa human cervical cancer cell line, with an IC₅₀ value of 150 µg/mL.^[1] Furthermore, the total alkaloid fraction from the leaves of *Solanum pseudocapsicum*, a plant known to contain **etiolin**, has shown in-vivo antitumor activity in a Dalton's Lymphoma Ascites model in mice.^[4] This suggests that **etiolin** and its derivatives may contribute to the anticancer properties of these plant extracts.

Table 2: Summary of Biological Activities

Compound/Extract	Biological Activity	Model System	Key Findings	Reference
3-O-(beta-D-glucopyranosyl) etioline	Cytotoxicity	HeLa (cervical cancer) cells	IC ₅₀ = 150 µg/mL	[1]
Total alkaloid fraction of <i>Solanum pseudocapsicum</i> leaves	Antitumor activity	Dalton's Lymphoma Ascites in mice	Significant increase in mean survival time and percentage increase in life span of tumor-bearing mice.	[4]

Signaling Pathways:


Currently, there is no specific information available in the scientific literature detailing the signaling pathways through which **etiolin** or its derivatives exert their biological effects. The term "**etiolin**" should not be confused with "ethylene," a plant hormone with a well-characterized signaling pathway that is not related to the compound discussed in this guide.^[5] ^[6] Further research is required to elucidate the molecular mechanisms of action for **etiolin**.

Experimental Protocols

Detailed experimental protocols for the synthesis of **etiolin** are not readily available in the published literature. However, methods for its isolation and purification from natural sources have been described.

Isolation and Purification of **Etioline** from Solanum species:

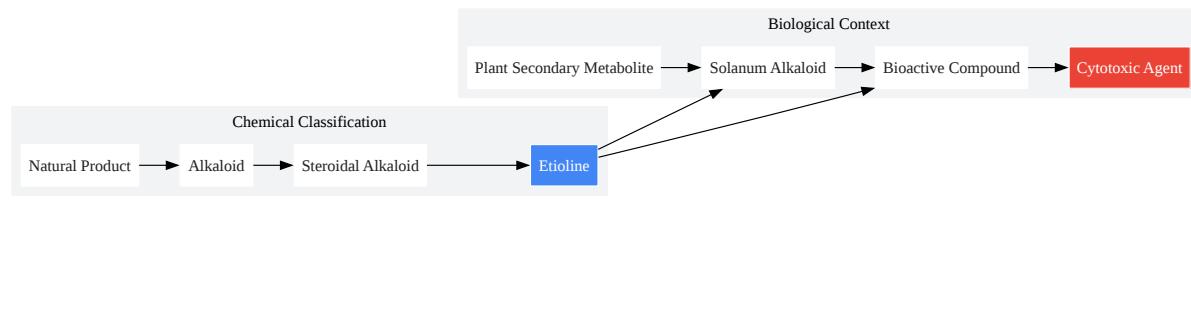
The general workflow for the isolation of steroid alkaloids from Solanum species involves extraction, acid-base partitioning, and chromatographic separation.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the isolation of **etiolin**.

Methodology Details:

- Extraction: The dried and powdered plant material is typically extracted with methanol.[4]
- Acid-Base Extraction: The methanolic extract is subjected to an acid-base extraction procedure to separate the basic alkaloids from other constituents. This involves dissolving the extract in an acidic aqueous solution, followed by washing with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then made basic, and the alkaloids are extracted into an organic solvent.
- Chromatography: The crude alkaloid fraction is then subjected to chromatographic techniques, such as column chromatography over silica gel, to isolate and purify the individual alkaloids, including **etioline**.[7]


Structural Elucidation:

The structure of isolated **etioline** and its derivatives is typically determined using a combination of spectroscopic methods, including:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ^1H NMR, ^{13}C NMR, DEPT, COSY, and HMQC to elucidate the detailed chemical structure and stereochemistry.[1]

Logical Relationships and Classification

Etiolin's classification within the chemical and biological landscape is important for understanding its context.

[Click to download full resolution via product page](#)

Figure 2: Classification of **Etioline**.

This diagram illustrates that **etiolin** is a natural product, specifically a steroidal alkaloid. Biologically, it is a plant secondary metabolite found in Solanum species and is considered a bioactive compound with demonstrated cytotoxic properties.

Conclusion and Future Directions

Etiolin is a steroidal alkaloid with a defined chemical structure and demonstrated cytotoxic and potential antitumor activities. However, there are significant gaps in the current understanding of this compound. Future research should focus on:

- Elucidation of Signaling Pathways: Investigating the molecular mechanisms and signaling pathways through which **etiolin** and its derivatives exert their cytotoxic effects is crucial for understanding their therapeutic potential.
- Total Synthesis: The development of a total synthesis route for **etiolin** would enable the production of larger quantities for further biological evaluation and the synthesis of novel analogs with improved activity and selectivity.
- In-depth Pharmacological Studies: Comprehensive in-vivo studies are needed to evaluate the efficacy, toxicity, and pharmacokinetic profile of pure **etiolin**.

This in-depth guide summarizes the current knowledge on the **etiolin** compound. While promising as a cytotoxic agent, further research is necessary to fully unlock its potential for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cytotoxicity of 3-O-(beta-D-glucopyranosyl) etioline, a steroidal alkaloid from *Solanum diphyllum* L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etioline, a steroidal alkaloid from *Lilium candidum* L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Antitumor activity of total alkaloid fraction of *solanum pseudocapsicum* leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
- 7. thaiscience.info [thaiscience.info]
- To cite this document: BenchChem. [Chemical structure and properties of the etiolin compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213566#chemical-structure-and-properties-of-the-etiolin-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com